molecular formula C8H6ClNO B1585104 3-Chlorophenoxyacetonitrile CAS No. 43111-32-6

3-Chlorophenoxyacetonitrile

Cat. No.: B1585104
CAS No.: 43111-32-6
M. Wt: 167.59 g/mol
InChI Key: NHHNUPMHGVIQQC-UHFFFAOYSA-N
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Description

3-Chlorophenoxyacetonitrile is an organic compound with the molecular formula C8H6ClNO. It is a derivative of phenoxyacetonitrile, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenoxyacetonitrile can be synthesized through the reaction of 3-chlorophenol with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like propan-2-one at room temperature. The yield of this reaction is reported to be around 82.9% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenoxyacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Amides: Formed from nucleophilic substitution.

    Carboxylic Acids: Formed from hydrolysis of the nitrile group.

Scientific Research Applications

3-Chlorophenoxyacetonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential use in the development of pharmaceutical agents due to its structural properties.

    Agriculture: May be used in the synthesis of agrochemicals.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-chlorophenoxyacetonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In pharmaceuticals, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

    Phenoxyacetonitrile: Lacks the chlorine substitution, making it less reactive in certain reactions.

    2-Chlorophenoxyacetonitrile: Chlorine is substituted at the second position, which can affect its reactivity and applications.

    4-Chlorophenoxyacetonitrile: Chlorine is substituted at the fourth position, leading to different chemical properties.

Uniqueness: 3-Chlorophenoxyacetonitrile is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis and applications in various fields.

Properties

IUPAC Name

2-(3-chlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHNUPMHGVIQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195702
Record name 3-Chlorophenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43111-32-6
Record name 2-(3-Chlorophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43111-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorophenoxyacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043111326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorophenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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